2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide
Description
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-13-7-6-8-18(14(13)2)29-15(3)21(28)25(5)17-11-26(12-17)20-10-9-19-23-22-16(4)27(19)24-20/h6-10,15,17H,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLKNASIYFZOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which include two carbon and three nitrogen atoms in a five-membered ring, are known to bind to a variety of enzymes and receptors in biological systems. They are a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.
Mode of Action
The mode of action of triazole compounds often involves binding to the active site of enzymes. The nitrogen atoms of the triazole ring can form hydrogen bonds with the enzyme, which can inhibit the enzyme’s activity and lead to therapeutic effects.
Biochemical Pathways
Triazole compounds can affect a variety of biochemical pathways due to their ability to interact with many different enzymes and receptors. The specific pathways affected would depend on the exact structure of the compound and its specific targets.
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its specific targets and mode of action. For triazole compounds, this can include effects such as inhibition of enzyme activity, leading to therapeutic effects in conditions such as bacterial or fungal infections, cancer, and various other diseases.
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the stability of triazole compounds can be affected by the pH of the environment.
Biochemical Analysis
Biochemical Properties
2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, triazole derivatives are known to exhibit strong binding affinity towards enzymes like cytochrome P450, which is involved in drug metabolism. The compound’s interaction with these enzymes can lead to inhibition or activation, affecting the metabolic pathways and overall biochemical reactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole-containing compounds have been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the triazole moiety can form hydrogen bonds with active site residues of target enzymes, inhibiting their activity. This binding interaction can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives exhibit good stability under various conditions, but their degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity. Toxicity studies have shown that high doses of triazole derivatives can cause liver and kidney damage in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interaction with target biomolecules and its overall biological effects.
Biological Activity
The compound 2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure which features a triazole-pyridazine moiety linked to an azetidine ring. The presence of the dimethylphenoxy group contributes to its lipophilicity and potential interactions with biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₃₁N₅O
- Molecular Weight : 325.48 g/mol
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of triazole-fused heterocycles have shown potent inhibition of various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in tumor progression. For example, compounds that inhibit the c-Met kinase have demonstrated efficacy in treating non-small cell lung cancer and renal cell carcinoma .
Antimicrobial Activity
The compound's potential antimicrobial properties are also noteworthy. Research has shown that triazole derivatives can exhibit activity against various bacterial strains.
- Case Study : A study involving triazole derivatives indicated that certain modifications can enhance antimicrobial efficacy against Staphylococcus aureus and Candida albicans .
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 10 | |
| Triazole Derivative B | Candida albicans | 25 |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics; however, comprehensive toxicity assessments are necessary.
Key Findings
- Absorption : The compound shows good oral bioavailability.
- Metabolism : It is primarily metabolized in the liver.
- Toxicity : Initial toxicity studies indicate low cytotoxicity in normal cell lines at therapeutic doses.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Triazolopyridazine Core: The target compound shares this motif with and . Methoxy groups () enhance solubility, while bulky 2,3-dimethylphenoxy (target compound) may improve lipophilicity for membrane penetration .
- Azetidine vs.
- Amide Linkers : All compounds utilize amide bonds for structural stability. The propanamide chain in the target compound and allows conformational flexibility, whereas pyrazine-carboxamide () introduces planar rigidity .
Critical Analysis :
- The target compound likely requires multi-step synthesis, including azetidine functionalization (similar to ’s azetidine derivatives) and late-stage amide coupling.
- and employ nucleophilic aromatic substitution (e.g., methoxy introduction), whereas uses advanced coupling reagents (HATU) for stereocontrol .
Pharmacological and Functional Insights
- Ferroptosis Induction : Triazolopyridazine analogs (e.g., ) may share mechanisms with the target compound, given the role of heterocycles in modulating redox pathways .
- Selectivity Profiles: The 2,3-dimethylphenoxy group in the target compound could reduce off-target effects compared to simpler aryl groups (e.g., 4-methoxyphenyl in ) due to steric and electronic tuning .
- Metabolic Stability : Azetidine rings (target compound, ) are less prone to CYP450 oxidation than pyrrolidines or piperidines, enhancing in vivo half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
